molecular formula C13H20N2O4 B13055114 4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one

4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one

Katalognummer: B13055114
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: ROCRGYZGLAAPHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of 4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Wirkmechanismus

The mechanism of action of 4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target and influencing downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1’-oxazolo[3,4-A]pyrazin]-3’(5’H)-one stands out due to its unique spirocyclic structure and the presence of both ethylene ketal and oxazolo[3,4-A]pyrazin moieties. Similar compounds include:

Eigenschaften

Molekularformel

C13H20N2O4

Molekulargewicht

268.31 g/mol

InChI

InChI=1S/C13H20N2O4/c16-11-15-6-5-14-9-10(15)12(19-11)1-3-13(4-2-12)17-7-8-18-13/h10,14H,1-9H2

InChI-Schlüssel

ROCRGYZGLAAPHB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC13C4CNCCN4C(=O)O3)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.